(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: Typically conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative
Reduction: Formation of the corresponding boronate ester
Substitution: Nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a reversible covalent inhibitor by forming a complex with the active site of enzymes, such as proteasomes . This interaction disrupts the normal function of the enzyme, leading to the inhibition of its activity. The boronic acid group plays a crucial role in this mechanism by forming a stable complex with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyridin-3-ylmethoxy group, making it less versatile in certain applications.
(4-Chloro-3-(pyridin-3-ylmethoxy)phenyl)boronic acid: Contains a chloro substituent, which can alter its reactivity and applications.
Borinic acids: Have different structural features and reactivity compared to boronic acids.
Uniqueness
(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is unique due to the presence of the pyridin-3-ylmethoxy group, which enhances its reactivity and allows for a broader range of applications in synthetic chemistry and biological research. This structural feature also provides additional sites for functionalization, making it a valuable compound for the development of new materials and drugs.
Properties
CAS No. |
1313760-32-5 |
---|---|
Molecular Formula |
C12H12BNO3 |
Molecular Weight |
229.04 g/mol |
IUPAC Name |
[3-(pyridin-3-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8,15-16H,9H2 |
InChI Key |
YGFWCYBQFGHWFP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CN=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.